2-氯苯基脲

概述

描述

科学研究应用

(2-Chlorophenyl)urea has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Agricultural Chemistry: The compound is explored for its potential use as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests.

Material Science: It is used in the synthesis of polymers and other materials with specific properties

作用机制

Target of Action

Urea derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The exact mode of action of (2-Chlorophenyl)urea is currently unknown. It has been suggested that urea-type herbicides, such as 3–(p–chlorophenyl)–1,1–dimethylurea (cmu), interfere with photosynthesis . This interference could potentially lead to a decrease in the sugar content of plants, causing chlorosis, a condition that results in yellowing of the leaves .

Biochemical Pathways

The urea cycle is the most important biochemical pathway leading to the production of urea in humans and other vertebrates . It converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . The process mainly takes place in the liver, partly in the mitochondria and partly in the cytoplasm of the hepatocytes . .

Pharmacokinetics

It is known that urea derivatives have a wide spectrum of biological activities , which suggests that they may have significant pharmacokinetic properties.

Result of Action

A study on a similar compound, 2-(2-chlorophenyl)ethylbiguanide, found that it attenuated atf4 and grp78, typical downstream targets of the unfolded protein response (upr), together with c-myc protein expression in a transcriptional and posttranscriptional manner .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (2-Chlorophenyl)urea. For instance, the mobility of urea-type herbicides can be influenced by drainflow, which can affect their environmental fate . .

准备方法

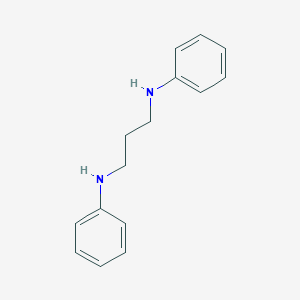

Synthetic Routes and Reaction Conditions: (2-Chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds via the formation of an isocyanate intermediate, which then reacts with ammonia or an amine to form the urea derivative .

Industrial Production Methods: In industrial settings, the synthesis of (2-Chlorophenyl)urea often involves the use of triphosgene due to its stability and ease of handling compared to phosgene. The reaction is typically carried out in a solvent such as dichloromethane at room temperature, and the product is purified through recrystallization .

化学反应分析

Types of Reactions: (2-Chlorophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chlorophenyl group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: Under acidic or basic conditions, (2-Chlorophenyl)urea can hydrolyze to form 2-chloroaniline and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products:

Substitution Reactions: Products include substituted urea derivatives.

Hydrolysis: 2-chloroaniline and carbon dioxide.

Oxidation: Various oxidized urea derivatives.

相似化合物的比较

Thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.

Diaryl Ureas: Compounds like 1,3-bis(2,5-dichlorophenyl)urea, which have two aryl groups attached to the urea moiety.

Uniqueness: (2-Chlorophenyl)urea is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical properties and biological activities.

属性

IUPAC Name |

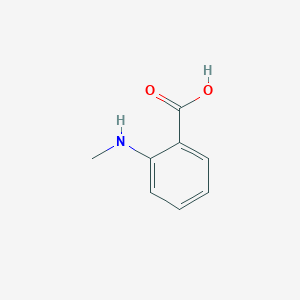

(2-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPIQYFYSMQBHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

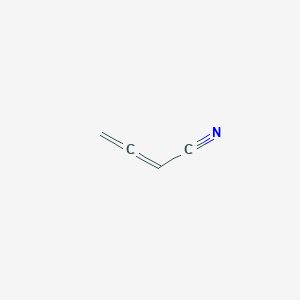

C1=CC=C(C(=C1)NC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074460 | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114-38-5 | |

| Record name | 2-Chlorophenylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000114385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (o-Chlorophenyl)urea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPHENYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4UB5E9CW5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

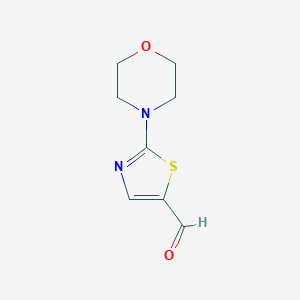

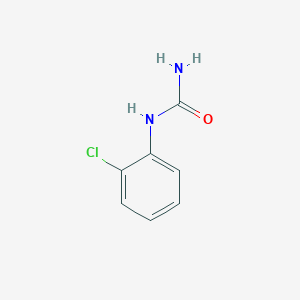

Q1: How does the structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea influence its interactions at a molecular level?

A1: The crystal structure of 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea reveals key structural features. The molecule exhibits a near planar conformation with the 1H-imidazo[4,5-c]pyridine ring system showing minimal deviation from planarity []. This planarity is stabilized by an intramolecular N—H⋯N hydrogen bond. Furthermore, the crystal packing analysis identifies N—H⋯O hydrogen bonds, which facilitate the formation of inversion dimers. These dimers are further connected through π–π interactions between imidazole rings, contributing to the overall stability of the crystal lattice [].

Q2: Can you elaborate on the fungicidal activity observed in certain (2-chlorophenyl)urea derivatives?

A2: Research indicates that specific (2-chlorophenyl)urea derivatives, particularly those containing a 1-(3-(difluoromethyl)-1-methyl-1H-pyrazole-5-yl) moiety, demonstrate promising fungicidal activity []. This activity was tested against two fungal strains: Fusarium solani (known for its moderate resistance to fungicides) and Sclerotinia sclerotiorum (generally susceptible to fungicides) []. Interestingly, the compound 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl)urea exhibited notable antifungal activity against S. sclerotiorum, achieving 90.5% growth suppression at a concentration of 100 ppm []. Further in vitro experiments confirmed its efficacy in suppressing S. sclerotiorum at 100 mg/L [].

Q3: What is the significance of developing new fungicidal compounds like those containing the (2-chlorophenyl)urea moiety?

A3: The development of new fungicides, particularly those with novel structures and modes of action, is crucial for ensuring sustainable agricultural practices []. Existing fungicides often face challenges such as evolving resistance in target fungi and potential negative impacts on the environment and human health []. The identification of compounds like the (2-chlorophenyl)urea derivatives, with demonstrable fungicidal activity, offers potential alternatives that could contribute to more eco-safe and effective crop protection strategies [].

Q4: What synthetic approaches have been explored for producing these fungicidal compounds?

A4: Research highlights the synthesis of a benzoylphenylurea insecticide, DBI-3204 [1-(2,6-Difluorobenzoyl)-3-(3,5-bistrifluoromethyl-2-chlorophenyl) urea]. This process involves a three-step synthesis using carbon tetrachloride as a common solvent [, ]. First, 3,4-bis(trifluoromethyl)-2-chloroaniline is synthesized with high selectivity (92% yield) []. Subsequently, 2,6-difluorobenzoylisocyanate is prepared (95% yield) and reacted with the previously synthesized aniline derivative to obtain DBI-3204 in approximately 90% yield [, ]. This simplified synthetic route using a single solvent presents a potentially cost-effective approach for large-scale production [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。